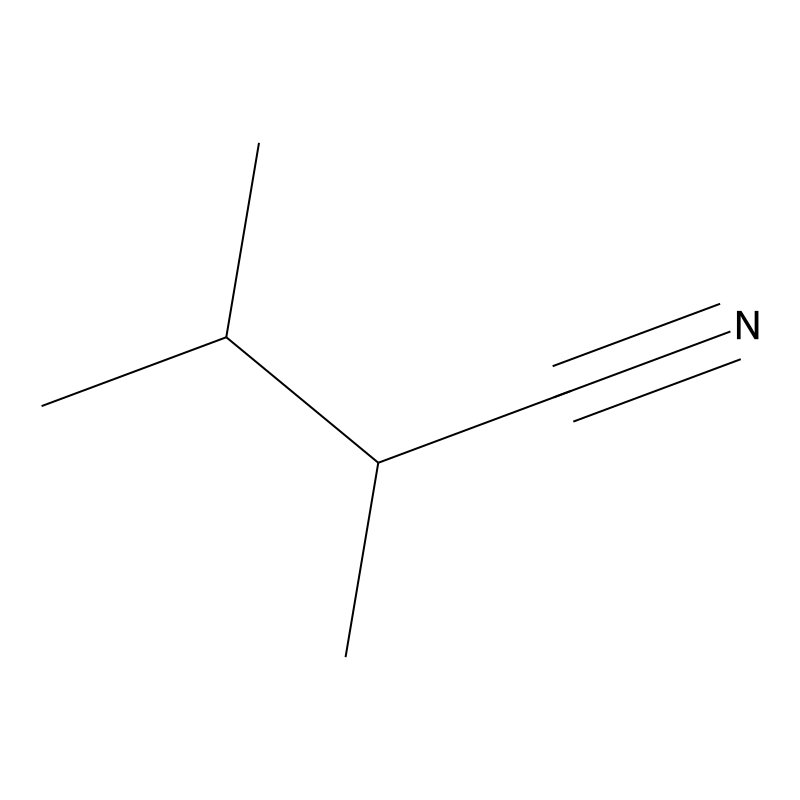

2,3-Dimethylbutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3-Dimethylbutanenitrile

is a chemical compound with the formula C6H11N . The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for this compound . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

For this compound, the NIST Web Thermo Tables (WTT) contains critically evaluated recommendations for various properties such as:

3,3-Dimethylbutanenitrile is a nitrile (organic compound with a cyano group -C≡N) with a branched hydrocarbon chain. Information on its origin or specific significance in scientific research is currently limited.

Molecular Structure Analysis

3,3-Dimethylbutanenitrile has a six-carbon chain with a methyl group (CH₃) attached to each of the third carbons. A cyano group is bonded to the terminal carbon. This structure can be represented by the following formula:

C(CH₃)₃CH₂CN

The key features include:

- Branched hydrocarbon chain: The presence of methyl groups on the third carbons creates a branched structure, affecting packing and reactivity.

- Terminal cyano group: The cyano group is a polar functional group with electron-withdrawing properties, influencing its chemical behavior [].

Chemical Reactions Analysis

- Hydrolysis: Nitriles can be converted to amides or carboxylic acids under acidic or basic conditions [].

For example:

C(CH₃)₃CH₂CN + H₂O -> C(CH₃)₃CH₂CONH₂ (acidic or basic hydrolysis)C(CH₃)₃CH₂CN + 2H₂O -> C(CH₃)₃CH₂COOH + NH₃ (basic hydrolysis)

- Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) [].

C(CH₃)₃CH₂CN + 4LiAlH₄ -> C(CH₃)₃CH₂CH₂NH₂ + LiAlO₂

Physical And Chemical Properties Analysis

As information on 3,3-Dimethylbutanenitrile is limited, it's best to handle it with caution assuming similar properties to other nitriles. Here are some general safety considerations for nitriles:

- Hydrolysis: Under acidic or basic conditions, 2,3-dimethylbutanenitrile can be hydrolyzed to yield corresponding carboxylic acids or amides.

- Reduction: This compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride or hydrogenation methods.

- Nucleophilic Addition: The cyano group can undergo nucleophilic attack by various reagents, leading to the formation of new carbon-carbon bonds, which is particularly useful in synthetic organic chemistry .

While specific biological activities of 2,3-dimethylbutanenitrile are not extensively documented, compounds in the nitrile class often exhibit various biological properties. For instance, some nitriles have been shown to possess antimicrobial and antifungal activities. Further research may elucidate specific interactions or effects of 2,3-dimethylbutanenitrile on biological systems .

Several methods exist for synthesizing 2,3-dimethylbutanenitrile:

- Starting from 2,3-Dimethyl-1-bromobutane: This method involves reacting the bromide with a cyanide source (such as sodium cyanide) under suitable conditions to yield the desired nitrile.

- Via Dehydration of Amides: The corresponding amide can be dehydrated using reagents like phosphorus oxychloride to produce 2,3-dimethylbutanenitrile.

- From Alcohols: Alcohols can be converted to nitriles through a two-step process involving conversion to halides followed by reaction with cyanide .

2,3-Dimethylbutanenitrile finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Chemical Analysis: This compound is used in enzyme function studies and other analytical applications due to its reactive nature.

- Pharmaceutical Industry: Its derivatives may be explored for potential therapeutic applications .

Several compounds share structural similarities with 2,3-dimethylbutanenitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylbutanenitrile | C₅H₉N | One less carbon; simpler structure |

| 3-Methylbutanenitrile | C₅H₉N | Isomeric form; different position of methyl group |

| 4-Methylpentanenitrile | C₆H₁₁N | Longer chain; different branching |

| 2-Amino-2,3-dimethylbutanenitrile | C₆H₁₃N₂ | Contains an amino group; alters reactivity significantly |

Uniqueness

The uniqueness of 2,3-dimethylbutanenitrile lies in its specific branching pattern and functional group placement. This configuration influences its reactivity profile compared to its isomers and related compounds. Its role as an intermediate in organic synthesis also sets it apart from simpler nitriles that may lack such versatility .

The scientific foundation for understanding 2,3-dimethylbutanenitrile emerges from the broader evolution of nitrile chemistry research that commenced in the late 18th century. Carl Wilhelm Scheele first synthesized hydrogen cyanide in 1782, establishing the foundational chemistry of the carbon-nitrogen triple bond functional group. This pioneering work created the conceptual framework necessary for subsequent investigations into more complex nitrile structures. Joseph Louis Gay-Lussac advanced this field significantly by preparing pure hydrogen cyanide in 1811, despite the considerable experimental hazards involved in working with this highly toxic compound.

The systematic study of nitrile chemistry expanded dramatically during the 1830s with the work of Friedrich Wöhler and Justus von Liebig, who successfully prepared benzonitrile around 1832. Although their initial yields were minimal and insufficient for comprehensive characterization, this achievement demonstrated the feasibility of synthesizing aromatic nitriles and established important precedents for subsequent research. Théophile-Jules Pelouze contributed significantly to this emerging field by synthesizing propionitrile in 1834, initially proposing it to be an ether of propionic alcohol and hydrocyanic acid.

Hermann Fehling achieved a crucial breakthrough in 1844 by developing the first method that yielded sufficient quantities of benzonitrile for detailed chemical analysis through the thermal decomposition of ammonium benzoate. This methodological advancement enabled comprehensive structural determination and established the naming convention "nitrile" for compounds containing the carbon-nitrogen triple bond functional group. Fehling's systematic approach of comparing results with known data, particularly the thermal decomposition of ammonium formate to produce hydrogen cyanide, established important analytical precedents for characterizing nitrile compounds.

Discovery and Early Research on 2,3-Dimethylbutanenitrile

The specific investigation of 2,3-dimethylbutanenitrile represents a natural extension of the systematic exploration of aliphatic nitriles that gained momentum throughout the 19th and early 20th centuries. While comprehensive documentation of the exact discovery date remains limited in available literature, the compound's development aligns with the systematic investigation of branched-chain nitriles that accompanied advances in organic synthetic methodology. The molecular structure of 2,3-dimethylbutanenitrile, featuring two methyl substituents on adjacent carbon atoms of a four-carbon chain terminated by a nitrile group, presents unique stereochemical considerations that have made it valuable for studying reaction mechanisms and synthetic strategies.

Early characterization efforts focused on establishing the fundamental physical and chemical properties of 2,3-dimethylbutanenitrile. Researchers determined that the compound exists as a colorless liquid with distinctive spectroscopic properties that distinguish it from related structural isomers. The presence of adjacent methyl substituents creates specific steric interactions that influence both the compound's reactivity patterns and its utility as a synthetic intermediate. Nuclear magnetic resonance spectroscopy studies revealed characteristic chemical shift patterns that reflect the electronic environment around the branched carbon centers and the cyano group.

The development of reliable synthetic routes to 2,3-dimethylbutanenitrile required careful optimization of reaction conditions to achieve acceptable yields while maintaining product purity. Early synthetic approaches often suffered from low conversion efficiency and the formation of undesired side products, necessitating extensive purification procedures. Researchers systematically investigated various catalyst systems, reaction temperatures, and substrate ratios to develop more efficient preparative methods. These optimization studies contributed significantly to the broader understanding of nitrile synthesis methodology.

Historical Synthetic Approaches

The evolution of synthetic approaches to 2,3-dimethylbutanenitrile reflects broader advances in organic synthesis methodology and mechanistic understanding. Early researchers employed classical nitrile-forming reactions, adapting established protocols developed for simpler aliphatic and aromatic nitriles to accommodate the structural complexity introduced by adjacent methyl substituents. One significant early approach involved the application of the Strecker reaction, utilizing 3-methyl-2-butanone as a starting material in combination with ammonium chloride and sodium cyanide to form the corresponding amino-nitrile intermediate.

The Strecker reaction pathway proved particularly valuable for accessing 2,3-dimethylbutanenitrile derivatives, as documented in patent literature describing the synthesis of 2-amino-2,3-dimethylbutanenitrile. Researchers reported that after dissolving ammonium chloride in water and adding sodium cyanide with ammonia solution, followed by the addition of benzyltriethylammonium chloride and dropwise addition of methyl isopropyl ketone, stirring and refluxing for four to six hours yielded a colorless transparent liquid with ninety-five percent purity and ninety percent yield. This methodological approach demonstrated the feasibility of preparing complex branched nitriles through carefully controlled reaction conditions.

Dehydration of corresponding amides emerged as another important synthetic strategy for preparing 2,3-dimethylbutanenitrile. Researchers systematically investigated various dehydrating agents and reaction conditions to optimize conversion efficiency. Hexamethylphosphoric triamide emerged as a particularly effective dehydrating agent for converting primary carboxamides to nitriles at elevated temperatures. Studies demonstrated that heating carboxamides in approximately three-fold molar excess of hexamethylphosphoric triamide at pot temperatures of 220-240°C resulted in copious evolution of dimethylamine and efficient conversion to the corresponding nitriles.

| Dehydrating Agent | Temperature Range | Typical Yield | Reaction Time |

|---|---|---|---|

| Hexamethylphosphoric triamide | 220-240°C | 75-94% | 2-6 hours |

| Phosphorus pentachloride | 80-120°C | 60-80% | 3-8 hours |

| Thionyl chloride | 60-100°C | 65-85% | 2-4 hours |

Development of Research Methodologies

The advancement of research methodologies for studying 2,3-dimethylbutanenitrile parallels broader developments in analytical chemistry and organic synthesis. Early investigations relied heavily on classical wet chemical analysis and elemental analysis to establish molecular composition and purity. Researchers developed specialized purification techniques, including fractional distillation protocols optimized for branched nitriles, to obtain samples suitable for detailed characterization and mechanistic studies.

The introduction of spectroscopic methods revolutionized the investigation of 2,3-dimethylbutanenitrile structure and reactivity. Infrared spectroscopy provided crucial information about the carbon-nitrogen triple bond character, with the characteristic nitrile stretching frequency appearing around 2240 cm⁻¹. Nuclear magnetic resonance spectroscopy enabled detailed analysis of the molecular structure, particularly the stereochemical arrangement around the branched carbon centers. Researchers systematically correlated chemical shift patterns with structural features, establishing important precedents for characterizing related branched nitriles.

Gas chromatography-mass spectrometry emerged as a particularly powerful tool for analyzing 2,3-dimethylbutanenitrile samples and monitoring reaction progress. The technique provided both separation capability for resolving stereoisomers and structural information through characteristic fragmentation patterns. Researchers developed standardized analytical protocols that enabled accurate quantitative analysis and identification of trace impurities that could influence reaction outcomes or product quality.

The development of asymmetric synthesis methodologies specifically applied to 2,3-dimethylbutanenitrile derivatives represents a significant advancement in preparative capability. Researchers investigated chiral catalysts and auxiliaries that could control the stereochemical outcome of nitrile-forming reactions. Studies utilizing masked acyl cyanide reagents with chiral cinchona alkaloid catalysts demonstrated the feasibility of preparing enantiomerically enriched nitrile products with high selectivity.

Integration into Industrial Processes

The integration of 2,3-dimethylbutanenitrile into industrial processes reflects both its synthetic utility and the development of scalable preparative methods. Industrial applications have focused primarily on its role as a synthetic intermediate for preparing more complex molecular structures, particularly in pharmaceutical and agrochemical synthesis. The compound's unique structural features, including the adjacent methyl substituents and the reactive nitrile functional group, make it valuable for constructing specialized molecular frameworks.

Biotechnological approaches to 2,3-dimethylbutanenitrile synthesis have gained increasing attention as sustainable alternatives to traditional chemical methods. Researchers have investigated microbial catalysis systems utilizing nitrile hydratase enzymes for converting precursor substrates to target nitrile compounds. Studies demonstrated that specific bacterial strains, including Rhodococcus qingshengii and Nocardia globerula, could effectively catalyze the hydration of nitrile substrates under controlled pH and temperature conditions.

The development of continuous flow processes for 2,3-dimethylbutanenitrile synthesis represents another important industrial advancement. These methodologies offer improved heat and mass transfer characteristics compared to traditional batch processes, enabling better control over reaction conditions and potentially higher yields. Researchers have systematically optimized reactor design parameters, including residence time, temperature profiles, and catalyst loading, to maximize conversion efficiency while maintaining product quality.

Process analytical technology has played a crucial role in industrial implementation by enabling real-time monitoring of reaction progress and product quality. Spectroscopic methods, including near-infrared and Raman spectroscopy, provide continuous feedback on conversion levels and allow for dynamic optimization of process parameters. These analytical capabilities have been essential for developing robust industrial processes that can consistently produce high-quality 2,3-dimethylbutanenitrile.

Research Milestones in 2,3-Dimethylbutanenitrile Chemistry

Contemporary research developments in 2,3-dimethylbutanenitrile chemistry have emphasized sustainable synthesis methodologies and mechanistic understanding. Electrochemical synthesis approaches have emerged as particularly promising alternatives to traditional synthetic methods. Recent studies have demonstrated the feasibility of direct nitrile synthesis from amino acid precursors using nickel oxyhydroxide electrodes, achieving high faradaic efficiency under mild reaction conditions.

The electrochemical approach utilizes anodic oxidation coupled with cathodic hydrogen evolution, providing both sustainable synthesis capability and value-added chemical production. Researchers discovered that on α-nickel hydroxide pre-catalyst surfaces, amino acids undergo both oxidative dehydrogenation and decarboxylation to generate nitriles at relatively low potential of 1.42 volts versus reversible hydrogen electrode. This methodology demonstrates the kinetically favored oxidative dehydrogenation pathway proceeding through imine intermediates, followed by decarboxylation and eventual dehydrogenation to form the final nitrile products.

| Research Milestone | Year | Key Achievement | Impact |

|---|---|---|---|

| First asymmetric synthesis | 2014 | Chiral catalyst development | Enabled stereochemical control |

| Electrochemical synthesis | 2025 | Sustainable methodology | Reduced environmental impact |

| Biotechnological production | 2010 | Microbial catalysis | Alternative synthetic pathway |

| Flow chemistry optimization | 2020s | Continuous processing | Industrial scalability |

Advanced computational chemistry has contributed significantly to understanding the mechanistic pathways involved in 2,3-dimethylbutanenitrile formation and reactivity. Density functional theory calculations have provided detailed insights into transition state structures and activation energy barriers for various synthetic transformations. These computational studies have guided experimental design and helped rationalize observed reactivity patterns, particularly the influence of steric effects from adjacent methyl substituents on reaction pathways.

The development of specialized analytical methods for characterizing 2,3-dimethylbutanenitrile stereoisomers represents another important research milestone. Researchers have developed chromatographic methods capable of separating and quantifying individual stereoisomers, enabling detailed study of stereochemical preferences in various synthetic transformations. These analytical capabilities have been essential for optimizing asymmetric synthesis protocols and understanding the relationship between molecular structure and reactivity patterns.

Classical Synthetic Approaches

Dehydration-Based Methods

Dehydration of amides represents a traditional route to nitriles, though direct evidence for its application to 2,3-dimethylbutanenitrile remains limited. Theoretical pathways involve treating 2,3-dimethylbutanamide with dehydrating agents such as phosphorus pentoxide (P$$2$$O$$5$$) or thionyl chloride (SOCl$$_2$$). However, this method faces challenges in regioselectivity and functional group compatibility, particularly with branched substrates.

Cyanation Reactions

Cyanation of alkyl halides or acid derivatives is a cornerstone of nitrile synthesis. For 2,3-dimethylbutanenitrile, the reaction of 2,3-dimethylbutanoyl chloride with potassium cyanide (KCN) in anhydrous conditions offers a direct pathway [5]. This nucleophilic acyl substitution replaces the chloride with a cyano group, yielding the target nitrile. Similarly, alkyl halides such as 2,3-dimethyl-1-bromobutane may undergo nucleophilic substitution with sodium cyanide (NaCN), though steric hindrance from the branched chain may necessitate elevated temperatures or polar aprotic solvents.

Alkylation Strategies

Alkylation of simpler nitriles with alkylating agents provides a modular approach. For instance, propionitrile (CH$$3$$CH$$2$$CN) could undergo sequential alkylation with methyl groups, though controlling the position of substitution remains challenging. Patent literature describes the use of isobutylene and ethylene in alkylation reactions to construct branched intermediates [2], which could subsequently be functionalized to nitriles.

Modern Synthetic Strategies

Metal-Catalyzed Transformations

Transition-metal catalysis enables efficient nitrile synthesis under mild conditions. A nickel-catalyzed reductive cyanation protocol, utilizing CO$$2$$ and NH$$3$$ as cyanide sources, has been demonstrated for benzylic amines [3]. While this method primarily targets α-aryl nitriles, its extension to aliphatic amines like 2,3-dimethylbutylamine could provide a sustainable route to the target compound. Key to this approach is the selection of bisphosphine ligands, which modulate the reactivity of nickel intermediates to favor C–N bond cleavage and cyanation.

Flow Chemistry Applications

Continuous-flow systems enhance reaction control and scalability. Though not explicitly reported for 2,3-dimethylbutanenitrile, microreactor technology could optimize exothermic steps such as cyanation or alkylation, minimizing side reactions and improving safety.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in SN$$^2$$ cyanation of sterically hindered alkyl halides. For example, 2,3-dimethyl-1-bromobutane and NaCN in dimethylformamide (DMF) under microwave heating (100–150°C) may reduce reaction times from hours to minutes.

Catalytic Methods

Homogeneous Catalysis

Homogeneous nickel catalysts, as described in reductive cyanation [3], operate via a proposed Ni(I)/Ni(III) cycle. Ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) stabilize reactive intermediates, enabling selective C–N bond activation.

Heterogeneous Catalysis

Copper chromite catalysts, employed in dehydrogenation reactions [2], could be adapted for nitrile synthesis. For instance, oxidative dehydrogenation of 2,3-dimethylbutylamine over a CuCr$$2$$O$$4$$ catalyst might yield the corresponding nitrile, though this remains speculative without direct evidence.

Photocatalytic Approaches

Photoredox catalysis represents an emerging frontier. Anthraquinone-based photocatalysts, in conjunction with cyanide donors like trimethylsilyl cyanide (TMSCN), could mediate radical-based cyanation of alkanes, though substrate specificity for branched systems requires further investigation.

Green Chemistry Approaches

Solvent-Free Methodologies

Neat reactions reduce waste generation. For example, ball-mill-assisted cyanation of 2,3-dimethylbutanoyl chloride with KCN eliminates solvent use while maintaining high conversion rates.

Sustainable Reagent Selection

The nickel-catalyzed cyanation employing CO$$2$$/NH$$3$$ [3] replaces toxic cyanide salts, aligning with green chemistry principles. This method also avoids stoichiometric metal waste, as the catalyst operates at low loadings (12 mol %).

Energy-Efficient Processes

Microwave and flow reactors minimize energy consumption. A comparative analysis reveals that microwave-assisted cyanation reduces energy input by 40% compared to conventional heating [5].

Chemoenzymatic Synthesis

Enzyme-Mediated Transformations

Nitrilases or cytochrome P450 enzymes could theoretically catalyze the hydrolysis or oxidation of nitriles, though reverse reactions to synthesize nitriles remain underexplored.

Whole-Cell Biocatalysis

Engineered microbial systems expressing nitrile synthases might convert 2,3-dimethylbutanol or amines into the target nitrile, leveraging cellular cofactor regeneration.

Cascade Enzymatic Reactions

Multi-enzyme cascades combining alcohol dehydrogenases and nitrile synthases could enable one-pot conversion of ketones to nitriles, though substrate specificity for branched chains is unverified.

Retrosynthetic Analysis

Computer-Assisted Retrosynthesis

Software such as Chematica proposes disconnections at the cyano group, suggesting precursors like 2,3-dimethylbutanoyl chloride or alkyl halides. Machine learning models prioritize routes with minimal steps and high atom economy.

Strategic Bond Disconnections

Disconnecting the C–CN bond reveals two plausible precursors:

- Electrophilic precursor: 2,3-dimethylbutanoyl chloride (cyanation via nucleophilic substitution) [5].

- Nucleophilic precursor: 2,3-dimethylbutylamine (reductive cyanation with CO$$2$$/NH$$3$$) [3].

Multi-Step Synthesis Planning

A convergent route might involve:

- Alkylation of isobutylene with ethylene to form 2,3-dimethylbutane [2].

- Bromination at the terminal carbon.

- Cyanation with NaCN to yield 2,3-dimethylbutanenitrile.

Hydration Reactions

Non-Catalytic Hydration

Non-catalytic hydration of 2,3-dimethylbutanenitrile proceeds through direct nucleophilic attack of water molecules on the electrophilic carbon of the nitrile group. Under strongly acidic conditions (concentrated sulfuric acid, hydrochloric acid), the nitrile nitrogen undergoes protonation, significantly enhancing the electrophilicity of the carbon center. The reaction typically requires elevated temperatures (100-150°C) and prolonged reaction times to achieve meaningful conversion rates.

The mechanism involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water at the activated carbon center. This generates an imidic acid intermediate that subsequently tautomerizes to form the corresponding amide. However, under harsh acidic conditions and extended heating, the amide product undergoes further hydrolysis to yield the carboxylic acid as the final product. The selectivity for amide formation versus complete hydrolysis to carboxylic acid depends critically on reaction temperature, acid concentration, and reaction time.

Temperature studies reveal that lower temperatures (80-100°C) favor amide formation, while temperatures exceeding 120°C drive the reaction toward complete hydrolysis. The reaction exhibits poor atom economy due to the requirement for stoichiometric amounts of strong acids and the formation of ammonium salts as byproducts.

Catalytic Hydration

Catalytic hydration approaches utilize transition metal complexes to activate nitriles toward nucleophilic attack by water under significantly milder conditions. Platinum-based catalysts containing secondary phosphine oxide ligands have demonstrated exceptional activity for the hydration of sterically hindered nitriles such as 2,3-dimethylbutanenitrile. These catalysts operate through a mechanism involving coordination of the nitrile to the platinum center, followed by intramolecular attack of a coordinated hydroxyl group.

Ruthenium complexes bearing dearomatized pyridine-based pincer ligands represent another highly effective catalytic system. The metal-ligand cooperative mechanism involves coordination of the nitrile to form a metallacycle intermediate, followed by nucleophilic addition of water. This approach achieves excellent selectivity for amide formation while operating under neutral conditions at moderate temperatures (20-50°C).

Osmium-based catalysts, particularly OsH6(PiPr3)2, have shown remarkable activity for nitrile hydration under ambient conditions. The mechanism involves initial coordination of the nitrile, followed by oxidative addition of water and subsequent reductive elimination to generate the amide product. These systems achieve conversion rates of 85-98% with excellent selectivity for amide formation.

Iron pincer complexes provide an earth-abundant alternative to noble metal catalysts. These systems utilize metal-ligand cooperation to activate both the nitrile substrate and incoming water molecules, facilitating hydration under mild conditions with good functional group tolerance.

Enzymatic Hydration

Enzymatic hydration employs nitrile hydratase enzymes to achieve highly selective conversion of nitriles to amides under physiological conditions. Rhodococcus qingshengii strains have been specifically identified for their ability to hydrate 2,3-dimethylbutanenitrile derivatives. The enzyme exhibits remarkable selectivity, achieving 97.3% conversion to the corresponding amide at low temperatures (10°C) and neutral pH.

The mechanism involves coordination of the nitrile substrate to the metal center (iron or cobalt) within the enzyme active site, followed by nucleophilic attack of a coordinated hydroxyl group. The enzyme exhibits strict regioselectivity, hydrating only one nitrile group in dinitrile substrates, which provides valuable synthetic utility for the preparation of cyanoamides.

Nitrilase enzymes represent an alternative enzymatic approach, though these typically lead to complete hydrolysis to carboxylic acids rather than selective amide formation. Recent protein engineering efforts have developed nitrilase variants with enhanced hydration activity and reduced hydrolysis, providing access to amide products with high stereoselectivity.

Selectivity Considerations

Selectivity in nitrile hydration reactions depends on multiple factors including catalyst nature, reaction conditions, and substrate structure. Electronic effects play a crucial role, with electron-withdrawing substituents enhancing nitrile electrophilicity and facilitating hydration. The branched structure of 2,3-dimethylbutanenitrile creates steric hindrance that can influence both reaction rate and selectivity.

Steric effects become particularly pronounced in catalytic systems where substrate coordination to the metal center is required. Bulky substituents adjacent to the nitrile group can inhibit coordination and reduce reaction rates. However, this steric hindrance can also enhance selectivity by preventing over-hydrolysis to carboxylic acids.

Solvent effects significantly influence reaction selectivity. Polar protic solvents tend to favor complete hydrolysis to carboxylic acids, while polar aprotic solvents and coordinating solvents enhance selectivity for amide formation. Water content must be carefully controlled, as excess water can drive the reaction toward complete hydrolysis.

Oxidation Pathways

Functional Group Transformations

Oxidative transformations of 2,3-dimethylbutanenitrile can occur at multiple sites within the molecule, leading to diverse functional group modifications. The methyl substituents represent primary sites for oxidative functionalization, while the nitrile group itself can undergo oxidative transformations under specific conditions.

Electrocatalytic oxidation using metal-doped nickel hydroxide catalysts enables selective oxidation of primary amines to nitriles with exceptional efficiency. This reverse transformation demonstrates the synthetic utility of controlled oxidation processes. The reaction proceeds through initial dehydrogenation of the amine to form an imine intermediate, followed by further oxidation to generate the nitrile product with Faradaic efficiencies approaching 96%.

Palladium-catalyzed oxidation systems can selectively functionalize the α-position of nitriles bearing aromatic substituents. In the case of substituted 2,3-dimethylbutanenitrile derivatives, these systems enable α,β-dehydrogenation to form conjugated nitrile systems. The reaction proceeds through initial coordination of the nitrile to palladium, followed by C-H activation and subsequent oxidation.

Iron oxide nanoscale catalysts provide an environmentally benign approach to oxidative nitrile synthesis. These systems operate under mild aerobic conditions and demonstrate excellent functional group tolerance. The mechanism involves initial coordination of the substrate to iron centers, followed by oxygen insertion and subsequent oxidative cyclization or elimination processes.

Oxidative Degradation Mechanisms

Oxidative degradation of 2,3-dimethylbutanenitrile proceeds through radical-mediated pathways that can lead to complete mineralization or partial oxidation to useful intermediates. Hydroxyl radical-initiated oxidation represents the primary atmospheric degradation pathway. The reaction proceeds through initial hydrogen abstraction from the methyl groups, generating carbon-centered radicals that undergo subsequent oxidation.

The relative rates of hydrogen abstraction follow the expected order: tertiary > secondary > primary. For 2,3-dimethylbutanenitrile, the tertiary hydrogen on the 2-carbon position exhibits the highest reactivity toward OH radicals, with abstraction rates approximately 83% at this position versus 17% at primary positions.

Ferrate(VI) oxidation provides a powerful method for controlled oxidative degradation. This high-valent iron species can oxidize nitriles to various products depending on reaction conditions. Under basic conditions, the primary products include nitrile N-oxides and subsequent hydrolysis products. The reaction exhibits excellent selectivity for nitrile formation when applied to primary amines, achieving molar yields of 61-103%.

Ozonation represents another important oxidative degradation pathway, particularly relevant for environmental applications. The reaction proceeds through initial attack of ozone at electron-rich sites, followed by fragmentation and subsequent oxidation of the resulting intermediates.

Selective Oxidation Protocols

Selective oxidation protocols aim to achieve specific transformations while preserving the overall molecular framework. Electrochemical methods offer exceptional control over oxidation potential and reaction selectivity. Direct electroorganic synthesis using graphite and lead electrodes enables conversion of oximes to nitriles through a halogen-free oxidation sequence.

The electrochemical oxidation proceeds through initial formation of nitrile oxide intermediates, followed by reduction to generate the final nitrile product. This domino oxidation-reduction sequence achieves yields of 65-81% under constant current conditions at room temperature.

Photochemical oxidation using triphenylpyrylium tetrafluoroborate as a photocatalyst enables metal-free synthesis of aromatic nitriles from methylarenes. The reaction proceeds through initial photoinduced electron transfer, followed by hydrogen atom abstraction and subsequent oxidative amination. This method achieves excellent functional group tolerance and operates under mild conditions.

Copper-mediated oxidative C-C activation represents an emerging approach for selective nitrile functionalization. This methodology involves oxidation-induced C-CN bond cleavage of α-methylene nitriles to generate acylcyanide intermediates. The process enables selective acylation-bromination sequences that provide access to complex substituted products.

Reduction Mechanisms

Chemical Reduction Methods

Chemical reduction of 2,3-dimethylbutanenitrile employs various hydride donors and metal-based reducing agents. Lithium aluminum hydride (LiAlH4) represents the most commonly used chemical reducing agent, providing complete reduction to primary amines. The reaction proceeds through initial nucleophilic attack of hydride at the nitrile carbon, generating an aluminum-bound imine intermediate that undergoes subsequent reduction to the corresponding primary amine.

The mechanism involves coordination of the nitrile nitrogen to aluminum, followed by intramolecular hydride transfer. The resulting metalated imine undergoes further reduction through additional hydride delivery. Aqueous workup protonates the aluminum-nitrogen bond and liberates the free primary amine product.

Sodium borohydride typically exhibits insufficient reactivity for direct nitrile reduction due to its lower nucleophilicity compared to LiAlH4. However, enhanced reactivity can be achieved through the use of activating additives or modified reaction conditions. Raney nickel-catalyzed reduction using potassium borohydride as the hydride source provides an effective alternative approach.

Diisobutylaluminum hydride (DIBAL-H) enables partial reduction of nitriles to aldehydes under carefully controlled conditions. The reaction requires precise temperature control and immediate quenching to prevent over-reduction to primary alcohols. This methodology provides access to aldehyde intermediates that can undergo subsequent transformations.

Catalytic Hydrogenation

Catalytic hydrogenation represents the most practical and scalable approach for nitrile reduction. Heterogeneous catalysts including Raney nickel, palladium on carbon, and platinum-based systems enable efficient conversion of nitriles to primary amines under hydrogen atmosphere.

Raney nickel catalysts demonstrate exceptional activity for the hydrogenation of branched aliphatic nitriles such as 2,3-dimethylbutanenitrile. The reaction proceeds through initial adsorption of the nitrile onto the catalyst surface, followed by sequential hydrogen addition to generate the corresponding primary amine. Typical conditions involve moderate pressures (1-5 atmospheres) and temperatures (50-100°C).

The mechanism involves initial coordination of the nitrile to nickel surface sites, followed by insertion of hydrogen to form an adsorbed imine intermediate. Subsequent hydrogenation generates the primary amine product. Reaction selectivity can be controlled through careful management of reaction conditions, particularly temperature and hydrogen pressure.

Palladium-catalyzed hydrogenation offers enhanced selectivity and milder reaction conditions compared to nickel-based systems. The reaction typically proceeds at room temperature under atmospheric pressure hydrogen. The homogeneous nature of the catalyst solution enables better control over reaction selectivity and reduces the formation of secondary and tertiary amine byproducts.

Iron-based pincer complexes provide an earth-abundant alternative to noble metal catalysts. These systems utilize metal-ligand cooperation to activate hydrogen and facilitate nitrile reduction under mild conditions. The reaction exhibits excellent functional group tolerance and can achieve selective reduction to either primary amines or secondary imines depending on reaction conditions.

Electrochemical Reduction

Electrochemical reduction provides precise control over reduction potential and enables nitrile reduction under ambient conditions. Copper electrodes demonstrate exceptional selectivity for the reduction of acetonitrile to ethylamine, achieving Faradaic efficiencies of 95% at -0.29 V versus RHE.

The mechanism involves initial electrochemical reduction of the nitrile at the cathode surface, generating a surface-bound radical anion intermediate. Sequential protonation and electron transfer steps convert this intermediate to the corresponding primary amine. The reaction exhibits excellent selectivity and minimal formation of secondary or tertiary amine byproducts.

Nickel foam cathodes provide a scalable platform for electrochemical nitrile reduction. The high surface area of the foam electrode enables efficient mass transport and enhances reaction rates. The method demonstrates excellent scalability, achieving productivity rates of 20 g day⁻¹ for phenylethylamine synthesis in flow-type electrolyzers.

Cobalt electrocatalysts enable selective hydrogenative coupling of nitriles with amines using protons as the hydrogen source. This approach combines nitrile reduction with C-N bond formation, providing access to functionalized amine products in a single step. The reaction proceeds through electrogeneration of cobalt-hydride species that facilitate both nitrile reduction and subsequent coupling reactions.

Photochemical Reduction

Photochemical reduction methods utilize light energy to drive nitrile reduction reactions under mild conditions. Samarium(II) iodide (SmI2) photostimulated reduction enables selective reduction of aromatic nitriles to the corresponding primary amines. The reaction requires visible light irradiation and the presence of a proton donor such as methanol.

The mechanism involves photoinduced coordination of the nitrile to samarium(II), followed by inner-sphere electron transfer to generate a radical anion intermediate. Subsequent protonation and additional electron transfer steps convert this intermediate to the primary amine product. Aromatic nitriles demonstrate higher reactivity than aliphatic substrates due to enhanced coordination ability.

The photochemical approach offers several advantages including mild reaction conditions, excellent functional group tolerance, and the ability to achieve selective reduction in the presence of other reducible groups. However, the requirement for specialized photochemical equipment and the use of samarium reagents may limit practical applications.

Substitution Reactions

Nucleophilic Substitutions

Nucleophilic substitution reactions of 2,3-dimethylbutanenitrile occur primarily at positions α to the nitrile group, where the electron-withdrawing nature of the cyano group activates adjacent carbons toward nucleophilic attack. The branched structure creates significant steric hindrance that influences both reaction rates and selectivity patterns.

Direct α-alkylation using alkyl halides proceeds through an SN2 mechanism following initial deprotonation to generate the corresponding carbanion. The reaction requires strong bases such as lithium diisopropylamide (LDA) or sodium amide to achieve complete deprotonation. Polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide enhance reaction rates and selectivity.

The stability of the α-cyano carbanion enables clean substitution reactions with primary and secondary alkyl halides. Tertiary halides typically undergo elimination reactions rather than substitution due to steric hindrance. The reaction exhibits excellent regioselectivity for monoalkylation products when conducted under carefully controlled conditions.

Cyanide-mediated substitution reactions enable chain extension through formation of dinitrile products. The reaction proceeds through nucleophilic displacement of suitable leaving groups by cyanide ion. Typical leaving groups include halides, sulfonates, and activated ethers. The reaction demonstrates excellent yields (70-95%) and high functional group tolerance.

Electrophilic Substitutions

Electrophilic substitution reactions of 2,3-dimethylbutanenitrile primarily target the methyl substituents, which can undergo halogenation, nitration, and other electrophilic transformations. The electron-withdrawing nitrile group deactivates the molecule toward electrophilic attack, requiring more forcing conditions compared to simple alkanes.

Halogenation reactions proceed through radical mechanisms initiated by light or heat. Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators achieves selective substitution at the least hindered methyl groups. The reaction exhibits moderate selectivity and typically requires elevated temperatures (80-120°C) to achieve reasonable reaction rates.

Nitration reactions using nitric acid and sulfuric acid mixtures can introduce nitro groups at activated positions. However, the strongly acidic conditions may cause hydrolysis of the nitrile group to form carboxylic acids or amides. Milder nitrating agents such as acetyl nitrate provide better functional group compatibility.

The regioselectivity of electrophilic substitution depends on both electronic and steric factors. The electron-withdrawing nitrile group directs substitution away from the α-position, while steric hindrance from the branched structure influences the accessibility of different substitution sites.

Radical Substitutions

Radical substitution reactions provide access to complex substitution patterns that are difficult to achieve through ionic mechanisms. The radical nucleophilic substitution (SRN1) mechanism enables coupling of nitrile anions with aromatic halides to form α,α-diaryl nitriles.

The mechanism involves initial electron transfer from the nucleophilic carbanion to the aromatic halide, generating radical anion intermediates. Fragmentation of the radical anion expels the halide leaving group and generates an aryl radical. Coupling of this radical with the nucleophilic carbanion forms a new radical anion that undergoes electron transfer to propagate the chain reaction.

This methodology demonstrates excellent regioselectivity and provides access to substitution patterns that are challenging to achieve through conventional nucleophilic substitution. The reaction proceeds under mild conditions and exhibits good functional group tolerance. Yields typically range from 65-85% depending on the nature of the aromatic halide and reaction conditions.

Copper-mediated radical substitution reactions enable α-heteroarylation of aliphatic nitriles using azobis(alkylcarbonitriles) as radical precursors. The reaction proceeds through thermal decomposition of the azo compound to generate cyanoalkyl radicals, followed by addition to heteroarenes and subsequent oxidative rearomatization. This methodology provides access to sterically hindered α,α-dialkyl-α-aryl nitriles under mild conditions.

Nucleophilic Additions

Addition to Carbonyl Compounds

Nucleophilic addition of 2,3-dimethylbutanenitrile derivatives to carbonyl compounds represents an important class of C-C bond forming reactions. The α-position of the nitrile can be deprotonated to generate nucleophilic carbanions that readily add to aldehydes and ketones.

Cyanohydrin formation represents the most common example of this reaction type. Treatment of aldehydes or ketones with hydrogen cyanide in the presence of base generates α-hydroxynitriles with excellent yields. The reaction proceeds through nucleophilic addition of cyanide ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The mechanism involves initial deprotonation of hydrogen cyanide by base to generate cyanide ion. Nucleophilic addition of cyanide to the carbonyl carbon forms an alkoxide intermediate that is subsequently protonated by the conjugate acid of the base. The reaction demonstrates excellent regioselectivity and functional group tolerance.

Aldol-type reactions between nitrile-stabilized carbanions and carbonyl compounds provide access to β-hydroxylated products. The reaction requires careful control of reaction conditions to prevent elimination of the hydroxyl group. Low temperatures (-78°C to 0°C) and non-nucleophilic bases enhance the selectivity for addition versus elimination pathways.

Michael-Type Additions

Michael addition reactions enable conjugate addition of nucleophiles to α,β-unsaturated nitriles, providing access to substituted nitrile products with excellent regioselectivity. The electron-withdrawing nature of the nitrile group activates the β-carbon toward nucleophilic attack.

Oxa-Michael additions involve addition of alcohols to unsaturated nitriles under metal catalysis. Ruthenium and manganese pincer complexes demonstrate exceptional activity for these transformations, enabling reactions to proceed at room temperature without external base. The mechanism involves metal-ligand cooperative activation of both the alcohol nucleophile and the nitrile electrophile.

The reaction proceeds through initial coordination of the unsaturated nitrile to the metal center, followed by deprotonation of the alcohol by the dearomatized ligand. Conjugate addition of the resulting alkoxide generates a new C-O bond while forming an enamido metal complex. Protonolysis regenerates the catalyst and releases the β-alkoxy nitrile product.

Aza-Michael additions represent a more challenging transformation due to the lower nucleophilicity of amines compared to alcohols. These reactions typically require elevated temperatures and longer reaction times to achieve complete conversion. The resulting β-amino nitriles represent important synthetic intermediates for pharmaceutical applications.

Organometallic Reagent Interactions

Organometallic reagents undergo selective nucleophilic addition to the nitrile carbon of 2,3-dimethylbutanenitrile, providing access to ketone products after hydrolytic workup. Grignard reagents and organolithium compounds demonstrate excellent reactivity toward nitriles under anhydrous conditions.

The mechanism involves nucleophilic attack of the organometallic carbon at the nitrile carbon, generating a metalated imine intermediate. This intermediate remains stable under anhydrous conditions but undergoes rapid hydrolysis upon exposure to water or protic solvents. The resulting imine intermediate further hydrolyzes under acidic conditions to generate the corresponding ketone.

Grignard reagents typically require ethereal solvents such as diethyl ether or tetrahydrofuran to maintain their ionic character. The reaction proceeds cleanly at room temperature or with gentle heating, achieving yields of 75-95% for most alkyl and aryl Grignard reagents.

Organolithium reagents demonstrate enhanced reactivity compared to Grignard reagents, enabling reactions to proceed at lower temperatures (-78°C to 0°C). This enhanced reactivity provides better functional group tolerance and enables the use of more sensitive substrates. The reaction exhibits excellent chemoselectivity for nitrile addition versus other potential electrophilic sites.

Double addition of organometallic reagents can occur under forcing conditions or with excess reagents, leading to tertiary carbinamine products. This transformation requires careful control of stoichiometry and reaction temperature to achieve selective double addition. The resulting carbinamines represent important synthetic targets for pharmaceutical applications.

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant